LY2886721 - 1262036-50-9

LY2886721

Catalog Number: EVT-256460
CAS Number: 1262036-50-9
Molecular Formula: C18H16F2N4O2S
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) [, , , , , , , , , , , , , , , , , , , , ]. This enzyme plays a critical role in the production of amyloid-beta (Aβ), a peptide that accumulates in the brain of Alzheimer's disease patients []. LY2886721 has been investigated for its potential as a disease-modifying therapy for Alzheimer's disease due to its ability to reduce Aβ production in the brain [, , ].

Future Directions
  • Developing Next-Generation BACE1 Inhibitors: Learnings from the development of LY2886721, including its pharmacokinetic properties and potential for off-target effects, can inform the design of more potent and safer BACE1 inhibitors with improved therapeutic windows [].
  • Exploring Combination Therapies: Future research may investigate the potential of combining BACE1 inhibitors like LY2886721 with other therapeutic strategies targeting different aspects of Alzheimer's disease pathology, such as tau aggregation or neuroinflammation [, ].
  • Understanding the Role of BACE1 in Other Diseases: Given the involvement of BACE1 in other biological processes, future studies may explore the potential of BACE1 inhibitors for treating conditions beyond Alzheimer's disease, such as cancer, diabetes, and psychiatric disorders [].

PF-06684511

  • Compound Description: PF-06684511 is a novel PET radioligand developed for selective imaging of β-secretase 1 (BACE1) in the brain []. Preclinical studies in nonhuman primates demonstrated its high specific binding to BACE1 and favorable brain kinetics [].
  • Relevance: PF-06684511 is a valuable tool for studying BACE1 occupancy in vivo and evaluating the efficacy of BACE1 inhibitors, such as LY2886721 []. Unlike LY2886721, which is a therapeutic candidate, PF-06684511 serves as a diagnostic tool in research settings.

LY2811376

  • Relevance: LY2811376 highlights the challenges in developing safe and effective BACE1 inhibitors. Its failure informed the development of subsequent BACE1 inhibitors, including LY2886721, prompting researchers to prioritize safety and tolerability alongside efficacy [].

PF-06663195

  • Compound Description: PF-06663195 is another BACE1 inhibitor investigated in preclinical studies []. Research demonstrated that PF-06663195 exhibits dose-dependent BACE1 occupancy in the brain, highlighting its potential as a therapeutic agent for Alzheimer's disease [].
  • Relevance: PF-06663195, alongside LY2886721, exemplifies the ongoing efforts to develop potent and selective BACE1 inhibitors for clinical use []. While both compounds target BACE1, their pharmacological profiles and developmental progress may differ.

Aβ(1-40) and Aβ(1-42)

  • Compound Description: Amyloid-β (Aβ) peptides, particularly Aβ(1-40) and Aβ(1-42), are key components of amyloid plaques found in the brains of Alzheimer's disease patients []. These peptides are generated through the proteolytic processing of amyloid precursor protein (APP), with BACE1 playing a crucial role in their formation [].
  • Relevance: Aβ(1-40) and Aβ(1-42) serve as pharmacodynamic markers for assessing the efficacy of BACE1 inhibitors like LY2886721 []. By inhibiting BACE1 activity, LY2886721 aims to reduce the production of these amyloid-β peptides, potentially slowing or halting disease progression [, ].

sAPPα and sAPPβ

  • Compound Description: Soluble amyloid precursor protein alpha (sAPPα) and soluble amyloid precursor protein beta (sAPPβ) are secreted fragments of APP generated through alternative cleavage pathways []. sAPPα, resulting from α-secretase cleavage, is considered neuroprotective, while sAPPβ, generated through BACE1 cleavage, contributes to Aβ formation [].
  • Relevance: Changes in cerebrospinal fluid levels of sAPPα and sAPPβ reflect the effects of BACE1 inhibition by compounds like LY2886721 on APP processing []. Monitoring these markers provides insights into the drug's mechanism of action and potential therapeutic benefits in Alzheimer's disease [].
Synthesis Analysis

The synthesis of LY2886721 involves several complex steps, primarily utilizing flow chemistry techniques. This method allows for continuous processing, enhancing safety and efficiency while reducing costs. The synthesis process includes the use of isoxazolidines as precursors to chiral aminothiazines, followed by selective peptide coupling and controlled reactive crystallization .

Key steps in the synthesis include:

  • Formation of Isoxazolidines: These serve as intermediates that are crucial for constructing the aminothiazine core structure.
  • Peptide Coupling: This step involves linking various molecular fragments to build the final compound.
  • Crystallization: Controlled crystallization techniques ensure high purity and yield of the final product .
Molecular Structure Analysis

LY2886721 has a complex molecular structure characterized by a chiral aminothiazine core. The specific arrangement of atoms within this structure is critical for its activity as a BACE1 inhibitor.

Structural Data

  • Molecular Formula: C16_{16}H18_{18}N4_{4}O
  • Molecular Weight: 298.34 g/mol
  • Structural Features: The compound features multiple functional groups that interact with the active site of BACE1, including a cyclic amidine that forms hydrogen bonds with catalytic residues within the enzyme .
Chemical Reactions Analysis

The primary chemical reaction involving LY2886721 is its interaction with BACE1, where it competes with substrate proteins for binding. This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides.

Technical Details

  • Inhibition Mechanism: LY2886721 binds to the active site of BACE1, blocking access to substrate proteins. This competitive inhibition is crucial for its therapeutic effect.
  • Selectivity: The compound shows selectivity for BACE1 over other related enzymes such as BACE2, which is important to minimize off-target effects .
Mechanism of Action

The mechanism by which LY2886721 exerts its effects involves:

  • Inhibition of Amyloid Precursor Protein Processing: By inhibiting BACE1, LY2886721 reduces the cleavage of amyloid precursor protein into soluble amyloid-beta fragments.
  • Reduction in Amyloid-Beta Levels: This leads to decreased levels of amyloid-beta peptides in both plasma and brain tissues, which is beneficial in managing Alzheimer's disease pathogenesis .

Data Supporting Mechanism

Clinical studies have shown that administration of LY2886721 results in significant reductions in amyloid-beta levels in animal models and human subjects during early-phase trials .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts primarily through interactions with biological targets (BACE1) rather than undergoing significant chemical transformations under typical laboratory conditions.

Relevant analyses indicate that LY2886721 possesses favorable pharmacokinetic properties, although its brain penetration is limited due to being a substrate for permeability glycoprotein, which complicates its therapeutic application .

Applications

LY2886721 was primarily developed for scientific research and potential therapeutic applications related to Alzheimer's disease. Its role as a BACE1 inhibitor positions it as a candidate for:

  • Alzheimer's Disease Treatment: Aimed at reducing amyloid plaque formation.
  • Research Tool: Used in preclinical studies to understand amyloid-beta metabolism and its implications on neurodegeneration.

Despite its promising profile, further development was halted due to safety concerns related to liver enzyme elevations observed during clinical trials .

Introduction to Alzheimer’s Disease (AD) and BACE1 Inhibition

Pathogenesis of AD: Amyloid-β Hypothesis and BACE1 Role

Alzheimer’s disease is characterized neuropathologically by extracellular amyloid plaques composed of amyloid-β (Aβ) peptides and intracellular neurofibrillary tangles of hyperphosphorylated tau. The amyloid cascade hypothesis posits that aberrant accumulation of Aβ peptides initiates a pathogenic cascade leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Aβ is generated through sequential proteolytic cleavage of amyloid precursor protein (APP). β-site APP cleaving enzyme 1 (BACE1) catalyzes the rate-limiting initial step, cleaving APP to produce soluble APPβ (sAPPβ) and the membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 releases Aβ peptides of varying lengths (e.g., Aβ1-40, Aβ1-42), with Aβ1-42 being highly aggregation-prone. Genetic evidence strongly supports BACE1’s centrality: Mutations near the BACE1 cleavage site (e.g., Swedish APP mutation) increase Aβ production and cause early-onset AD, while the protective A673T mutation reduces BACE1 cleavage efficiency by ~40%, decreasing AD risk [1] [6]. BACE1 is highly expressed in neurons, concentrated presynaptically, and localizes to acidic compartments (endosomes, trans-Golgi network), aligning with its pH optimum (~4.5) [1] [6].

Table 1: APP Processing Pathways

PathwaySecretase InvolvedProductsPathogenicity
AmyloidogenicBACE1 + γ-secretasesAPPβ, C99, Aβ peptidesPathogenic (Aβ accumulation)
Non-amyloidogenicα-secretase + γ-secretasesAPPα, C83, P3 peptideNon-pathogenic (neurotrophic)

Rationale for BACE1 Inhibition in AD Therapeutics

BACE1 emerged as a prime therapeutic target due to its pivotal role in initiating Aβ production and compelling genetic validation. Unlike γ-secretase (which processes >90 substrates including Notch), BACE1 knockout mice are viable and exhibit near-complete ablation of Aβ production without severe developmental deficits, suggesting a favorable safety profile for inhibition [1] [6]. Preclinical studies demonstrated that BACE1 deletion in APP transgenic mice prevents Aβ deposition, synaptic deficits, and cognitive impairment [1] [6]. The protective A673T mutation further supports that even partial (~20-40%) reduction in Aβ production confers significant disease resilience in humans [1] [6]. Inhibiting BACE1 thus offers a disease-modifying strategy by targeting the earliest step in Aβ generation. Importantly, BACE1’s extracellular catalytic site and single-pass transmembrane topology facilitate inhibitor design compared to intracellular targets [3] [6].

Table 2: Preclinical Validation of BACE1 Inhibition

Model SystemInterventionKey FindingsReference Insights
BACE1-/- miceGermline knockout>95% reduction in brain Aβ; viable, fertileMinor phenotypes (e.g., hypomyelination) observed [6]
APP Transgenic + BACE1-/-Crossed modelsAbsent amyloid plaques, rescued memory deficitsValidates Aβ reduction efficacy [1]
LY2886721 in PDAPP miceOral administration (3–30 mg/kg)Dose-dependent reduction of brain Aβ, C99, sAPPβConfirms target engagement in vivo [4] [7]

Historical Development of BACE1 Inhibitors: Challenges and Milestones

Initial BACE1 inhibitor development faced significant hurdles:

  • Peptidomimetic Limitations: Early inhibitors (e.g., OM99-2) were potent in vitro but exhibited poor blood-brain barrier (BBB) penetration, metabolic instability, and low oral bioavailability due to their large size and polarity [6] [8].
  • Catalytic Site Challenges: BACE1’s large, hydrophilic catalytic pocket (accommodating up to 11 residues) necessitated inhibitors with high molecular weight, conflicting with drug-likeness criteria [6] [8].
  • Selectivity Concerns: Cross-inhibition of BACE2 (64% homology) or aspartic proteases (e.g., cathepsin D) risked off-target toxicity [6] [8].

LY2886721 emerged as a milestone molecule addressing these challenges. Designed via structure-based optimization of aminothiazine scaffolds, it incorporates:

  • Rigid bicyclic structure: Enhances binding affinity and metabolic stability [5].
  • Low nanomolar potency: IC50 = 20.3 nM for human BACE1, with >100-fold selectivity against cathepsin D, pepsin, and renin (though limited selectivity over BACE2, IC50 = 10.2 nM) [4] [7].
  • Brain penetrance: Demonstrated in mice, dogs, and humans via robust reduction in CSF Aβ levels [2] [7].

Table 3: Key Biochemical Properties of LY2886721

PropertyValueSignificance
Molecular Weight390.4 DaFavorable for CNS penetration
BACE1 IC5020.3 nM (recombinant human)High potency against target enzyme
BACE2 IC5010.2 nMLimited selectivity may contribute to toxicity
Cell-Based Aβ1-40 EC5018.5 nM (HEK293Swe cells)Confirms cellular efficacy
Brain PenetranceDemonstrated in multiple speciesCritical for target engagement in vivo

LY2886721 advanced to Phase II trials based on robust central pharmacodynamic responses: Single doses in healthy humans reduced CSF Aβ by >70%, mirroring effects in mice and dogs [2] [6]. However, its development was halted due to unexpected liver toxicity, speculated to arise from BACE2 inhibition or metabolite-mediated injury rather than mechanism-based BACE1 effects [3] [6]. This setback underscored the need for enhanced selectivity and rigorous hepatotoxicity screening in future inhibitors. Despite discontinuation, LY2886721 validated BACE1 inhibition as a viable strategy for robust Aβ lowering in humans, paving the way for next-generation compounds like verubecestat and elenbecestat [6] [8].

Table 4: Clinical Progression of LY2886721

PhaseStudy PopulationKey OutcomesLimitations
PreclinicalPDAPP mice, dogsDose-dependent reduction in brain Aβ and plasma AβSpecies-specific metabolism differences
Phase IHealthy human subjects>70% reduction in CSF Aβ; well-tolerated acutelyShort-term exposure only
Phase IIEarly AD patientsDiscontinued due to abnormal liver biochemistryToxicity likely off-target [3]

Concluding Remarks

LY2886721 exemplifies both the promise and challenges of BACE1 inhibition. Its ability to achieve profound central Aβ reduction validated BACE1 as a druggable target with clinically relevant effects. However, its failure highlights critical gaps in predicting off-target toxicity and mechanism-based liabilities. Future efforts require refined molecular designs prioritizing BACE1/BACE2 selectivity, alongside biomarkers to monitor substrate-related effects (e.g., myelination). Despite setbacks, BACE1 inhibition remains a compelling strategy for pre-emptive AD intervention, contingent on optimizing the therapeutic window.

Properties

CAS Number

1262036-50-9

Product Name

LY2886721

IUPAC Name

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

Molecular Formula

C18H16F2N4O2S

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1

InChI Key

NIDRNVHMMDAAIK-YPMLDQLKSA-N

SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Synonyms

LY2886721; LY-2886721; LY 2886721; 1262036-50-9

Canonical SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Isomeric SMILES

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.